3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile
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Overview
Description
3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile is a complex organic compound characterized by its molecular structure, which includes a benzonitrile group, a methyl group, and a sulfonylethoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile core. One common approach is to start with 3-methylbenzonitrile and introduce the sulfonylethoxyethylamino group through a series of reactions involving intermediates such as halides or alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzonitrile group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : The nitrile group can be reduced to form primary amines.
Substitution: : The sulfonylethoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often with the aid of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Primary amines.
Substitution: : Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals. Its unique structure may make it suitable for targeting specific biological pathways or receptors.
Industry
In industry, this compound could be used in the production of specialty chemicals, coatings, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: : Similar structure but lacks the sulfonylethoxyethylamino group.
3-Methyl-4-aminobenzonitrile: : Similar core structure but with an amino group instead of the sulfonylethoxyethylamino group.
Properties
IUPAC Name |
3-methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-9-12(10-14)3-4-13(11)15-5-6-18-7-8-19(2,16)17/h3-4,9,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUDBMFPESTZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)NCCOCCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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